1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and the inhibition of tumor growth .
Result of Action
The compound has been found to exhibit significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These results suggest that the compound could potentially be effective in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors
Preparation Methods
The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. This intermediate can be further functionalized to introduce the amine group at the 4-position of the pyrazole ring .
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or toluene, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile reactivity and stability
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine: This compound has a similar structure but with the pyridine ring attached at the 2-position, which can lead to different reactivity and biological activity.
1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPBSVHCXXCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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